7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Description
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound featuring a pyrazole fused to a pyridine ring. This scaffold is chemically versatile, with substituents such as methyl and trifluoromethyl groups enhancing its electronic and steric properties. Notably, derivatives of pyrazolo[1,5-a]pyridine are prominent in medicinal chemistry due to their dual inhibitory activity against phosphodiesterase 3 (PDE3) and 4 (PDE4), which underpins their bronchodilatory and anti-inflammatory effects . For example, (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone (compound 18) exhibits PDE4B inhibition (IC₅₀ = 0.47 µM) and improved therapeutic efficacy over roflumilast in preclinical models .
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-6-3-2-4-7-5-8(9(10,11)12)13-14(6)7/h2-5H,1H3 |
InChI Key |
VORWFNHKSOBNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC(=NN12)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Optimization of Reaction Conditions
Key variables influencing the CDC reaction include:
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 94 |
| Acid additive | Acetic acid (6 eq) | 74–94 |
| Atmosphere | O₂ (1 atm) | 94 |
| Temperature | 130°C | 94 |
Increasing acetic acid equivalents from 2 to 6 improves yields from 34% to 74% under air, while switching to pure oxygen elevates yields to 94%. Strong Brønsted acids (e.g., p-TSA, TFA) are less effective, yielding ≤55%.
Substrate Scope
This method tolerates diverse 1,3-dicarbonyl substrates, including cyclic ketones (e.g., 1,3-cyclopentanedione) and nitriles (e.g., 3-oxo-3-phenylpropionitrile), producing fused pyrazolo[1,5-a]pyridines in 72–90% yields.
[3 + 2] Cycloannulation with Pyridinium-N-Amines
A metal-free [3 + 2] cycloannulation strategy employs pyridinium-N-amines and (E)-β-iodovinyl sulfones under basic conditions. For instance, treating 1-aminopyridinium iodide with (E)-β-iodovinyl sulfones in the presence of K₂CO₃ yields 3-sulfonylpyrazolo[1,5-a]pyridines.
Reaction Mechanism
The process involves:
Key Advantages
-
Broad functional group tolerance : Electron-withdrawing and donating substituents on both reactants are compatible.
-
Gram-scale synthesis : Demonstrated scalability with maintained yields (70–85%).
Cyclization of Trifluoromethyl-Containing Precursors
Trifluoromethyl groups are introduced via cyclization of pre-functionalized intermediates. For example, lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor enables regioselective functionalization at the 4-position, which can undergo subsequent cyclization to form pyrazolo[1,5-a]pyridines.
Bromination and Functionalization
Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole using NBS yields 4-bromo derivatives, which undergo Br–Li exchange to introduce aldehydes, acids, or boronates. These intermediates are pivotal for constructing the pyrazolo[1,5-a]pyridine scaffold.
[3+2] Cycloaddition of N-Aminopyridines and β-Nitro Styrenes
A substrate-selective [3+2] cycloaddition between N-aminopyridines and β-nitro styrenes provides access to pyrazolo[1,5-a]pyridines. The reaction, conducted in chloroform with triethylamine, achieves moderate yields (50–70%).
Limitations
-
Regioselectivity challenges : Competing pathways may lead to isomeric by-products.
-
Nitro group removal : Requires additional reduction steps for downstream applications.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Oxidative CDC | 74–94 | High | Moderate |
| [3 + 2] Cycloannulation | 70–85 | High | High |
| Trifluoromethyl Cyclization | 60–80 | Moderate | Low |
| [3+2] Cycloaddition | 50–70 | Low | Moderate |
The oxidative CDC method offers the highest yields and scalability, whereas [3 + 2] cycloannulation provides superior functional group versatility. Trifluoromethyl cyclization routes are limited by regioselectivity but critical for introducing CF₃ groups .
Chemical Reactions Analysis
Substitution Reactions
The trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) at electron-deficient positions. For example:
-
5- and 7-position functionalization using alkynes or aryl halides under Pd-catalyzed conditions .
-
7-Alkynyl derivatives are synthesized via cyclization of ethoxy-substituted enones with trimethylsilyl (TMS)-protected alkynes, achieving yields up to 87% .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyridine core participates in Suzuki-Miyaura cross-coupling :
-
5-Aryl/heteroaryl substitutions are introduced using aryl boronic acids and Pd(PPh₃)₄, yielding 3,5-diphenyl derivatives with >80% efficiency .
-
3-Methyl-1H-pyrazol-5-amine reacts with coumarin derivatives under microwave irradiation (180°C) to form hybrid fluorophores (e.g., 4c , 4f ) in 80–87% yield .
Oxidation and Reduction
-
Oxidation : The 4,5,6,7-tetrahydro ring undergoes dehydrogenation with DDQ (dichlorodicyanoquinone) to form aromatic pyrazolo[1,5-a]pyridines .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to tetrahydropyrido[1,2-b]indazoles, achieving yields of 79–90% .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyridine scaffold has shown promising results in anticancer research. Various derivatives of this compound have been synthesized and evaluated for their efficacy against different cancer cell lines.
Case Study: Anticancer Potential
A study investigated a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The synthesized compounds were tested against MCF-7 (human breast cancer) and showed notable inhibitory effects. One compound demonstrated an IC50 value of 15.3 µM against MCF-7 cells, indicating potential as an anticancer agent .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole-linked glycohybrid | MCF-7 | 15.3 | |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | MDA-MB-231 | Not Active |
Anti-inflammatory Properties
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine derivatives have also been explored for their anti-inflammatory effects. The compound KCA-1490, a derivative of pyrazolo[1,5-a]pyridine, was identified as a dual inhibitor of phosphodiesterase types 3 and 4 (PDE3/4), demonstrating significant anti-inflammatory activity in animal models .
Table 2: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Mechanism | Effectiveness | Reference |
|---|---|---|---|
| KCA-1490 | PDE3/4 Inhibition | Significant anti-inflammatory effects |
Enzyme Inhibition
Another critical application of this compound is its role as an enzyme inhibitor. The selective inhibition of protein kinases is particularly important in treating various diseases characterized by abnormal kinase activity.
Case Study: Kinase Inhibition
Research has indicated that pyrazolo[1,5-a]pyridine derivatives can selectively inhibit AXL and c-MET kinases. These kinases are involved in cell signaling pathways related to cell growth and differentiation. The inhibition of these pathways can potentially lead to therapeutic benefits in cancers where these kinases are overactive .
Table 3: Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives
Mechanism of Action
The mechanism of action of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Bicyclic Heteroaromatic Replacements
Structural analogs replacing the pyrazolo[1,5-a]pyridine core with other bicyclic systems retain dual PDE3/4 inhibition while modulating activity:
Key Insight: The benzo[d]thiazole and quinoline cores maintain inhibitory activity but may alter pharmacokinetic profiles due to differences in ring electronegativity and steric bulk .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with pyrimidine, expanding applications into kinase inhibition:
*Compared to 5-FU control (IC₅₀ = 1.2 µM).
Structural Impact : The pyrimidine ring enhances hydrogen-bonding capacity, improving kinase selectivity. However, reduced lipophilicity (LogP ~2.5 vs. ~3.3 for pyrazolo[1,5-a]pyridines) may limit membrane permeability .
Fluorinated Derivatives
Fluorination at the 2- and 3-positions enhances metabolic stability and electron-withdrawing effects:
Comparison: Fluorinated analogs exhibit stronger C-F bonds and improved bioavailability compared to non-fluorinated counterparts like 7-methyl-2-phenylpyrazolo[1,5-a]pyridine (LogP = 3.31) .
Phenyl-Substituted Analogs
Substitution with aryl groups modifies steric and electronic properties:
Data Tables
Table 2: Physical Properties
*Calculated based on formula C₉H₇F₃N₂.
Biological Activity
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an anticancer agent and has been investigated for its inhibitory effects on various enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
The pyrazolo[1,5-a]pyridine scaffold has been linked to various anticancer activities. Research indicates that compounds within this family can inhibit cell proliferation in multiple cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit potent activity against breast cancer cell lines such as MDA-MB-231 and MCF-7, with varying degrees of efficacy depending on their specific structural modifications .
Enzyme Inhibition
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has shown promise in inhibiting mycobacterial ATP synthase, making it a potential candidate for treating tuberculosis .
Structure-Activity Relationships (SAR)
The biological activity of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be significantly influenced by its chemical structure. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. Various studies have explored modifications to the pyrazolo[1,5-a]pyridine core to optimize its pharmacological properties.
Key Findings from SAR Studies
These findings indicate that specific substitutions on the pyrazolo[1,5-a]pyridine core can lead to enhanced biological activity.
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of various pyrazolo[1,5-a]pyridine derivatives, researchers synthesized a library of compounds and evaluated their effects on MDA-MB-231 cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to controls, suggesting that structural modifications can enhance anticancer efficacy .
Case Study 2: Antitubercular Activity
Another study focused on the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives. The compounds were tested against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The most active compounds demonstrated low minimum inhibitory concentrations (MICs), highlighting their potential as new therapeutic agents for tuberculosis treatment .
The mechanism by which 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine exerts its effects involves multiple pathways:
- CDK Inhibition : By inhibiting CDKs, the compound disrupts normal cell cycle progression.
- ATP Synthase Inhibition : The compound's ability to inhibit ATP synthase in M. tuberculosis suggests a mechanism that affects energy metabolism in bacteria .
- Iron Homeostasis Disruption : Some derivatives have been shown to interfere with iron uptake in mycobacteria, contributing to their antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-substituted pyrazolo[1,5-a]pyridine derivatives, and how can substituents at position 7 influence reactivity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from methyl ketones or enaminones. For example, 7-methyl derivatives can be prepared via condensation of pyrazole precursors with trifluoromethyl-containing reagents in polar solvents like pyridine or DMF under reflux . Substituents at position 7 (e.g., amino, halogen, or trifluoromethyl groups) significantly affect reactivity due to steric and electronic effects. For instance, electron-withdrawing groups like trifluoromethyl enhance electrophilic substitution at adjacent positions, while amino groups facilitate nucleophilic reactions .
- Key Characterization : IR, -NMR, -NMR, and mass spectrometry are used to confirm structural integrity. Crystallization from ethanol/DMF mixtures improves purity .
Q. How are pyrazolo[1,5-a]pyridine derivatives characterized spectroscopically, and what challenges arise in interpreting their NMR data?
- Methodological Answer : -NMR analysis often reveals distinct signals for aromatic protons (δ 6.5–8.5 ppm) and methyl/trifluoromethyl groups (δ 2.1–2.5 ppm for CH, δ ~120 ppm for CF in -NMR). Overlapping signals in fused-ring systems can be resolved using 2D techniques like COSY and HMBC . For example, coupling constants () between adjacent protons in the pyridine ring (e.g., ) help assign regiochemistry .
- Common Pitfalls : Signal splitting due to diastereotopic protons or paramagnetic impurities may require deuterated solvents (e.g., DMSO-d) and temperature-controlled experiments .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the design of pyrazolo[1,5-a]pyridine-based fluorophores?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations predict absorption/emission wavelengths by modeling electron transitions in the HOMO-LUMO gap. For 7-methyl derivatives, substituents like trifluoromethyl reduce the energy gap, shifting fluorescence to longer wavelengths. Solvent effects (e.g., polarity) are incorporated using the polarizable continuum model (PCM) .
- Experimental Validation : Compare computed spectra with experimental UV-Vis and fluorescence data. For example, a 7-methyl-2-trifluoromethyl derivative showed a quantum yield () of 0.64 in acidic media due to intramolecular charge transfer (ICT) .
Q. What strategies optimize COX-2 selectivity in pyrazolo[1,5-a]pyrimidine analogs, and how do structural modifications at position 7 impact activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 6,7-disubstitution enhances COX-2 inhibition. For instance, 7-methyl and 6-fluorophenyl groups improve binding to the COX-2 active site by aligning with hydrophobic pockets. In vitro assays (human whole blood) and in vivo models (carrageenan-induced edema) validate selectivity .
- Key Modifications : Introducing sulfonyl groups at position 2 increases selectivity (>100-fold for COX-2 vs. COX-1), while bulky substituents at position 7 reduce off-target effects .
Q. How can crystallographic data resolve contradictions in reported melting points or spectral assignments for pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive proof of molecular geometry. For example, dihedral angles between fused pyrazole and pyridine rings (e.g., 0.8–9.06°) influence melting points and solubility. Discrepancies in reported values often arise from polymorphism or impurities, which can be mitigated by recrystallization from hexane/ethyl acetate mixtures .
- Case Study : The title compound 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine crystallized in a monoclinic system (space group ), confirming coplanarity of fused rings and explaining its high thermal stability (m.p. 221–223°C) .
Data Analysis and Experimental Design
Q. How should researchers address low yields in the synthesis of 7-functionalized pyrazolo[1,5-a]pyridines?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., dimerization). Strategies include:
- Using silyl-protected intermediates (e.g., silylformamidine) to stabilize reactive enamines .
- Optimizing solvent polarity (e.g., switching from DMF to acetonitrile) and reaction time (e.g., 5–12 hours under reflux) .
- Example : The reaction of 9a with enaminone 16a-c in pyridine achieved 70% yield after acidification and crystallization .
Q. What protocols ensure safe handling of trifluoromethyl-containing pyrazolo[1,5-a]pyridines, given their potential toxicity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Halogenated byproducts (e.g., brominated intermediates) must be segregated and treated by licensed facilities .
- Analytical Monitoring : LC-MS tracks residual trifluoromethyl reagents, ensuring compliance with occupational exposure limits (OELs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
